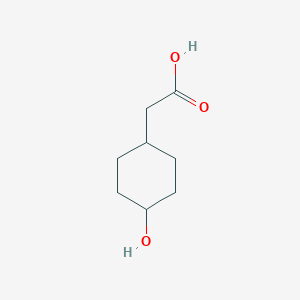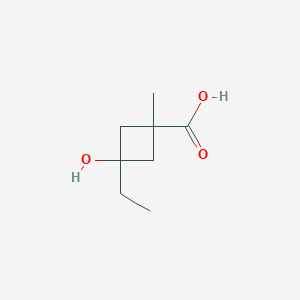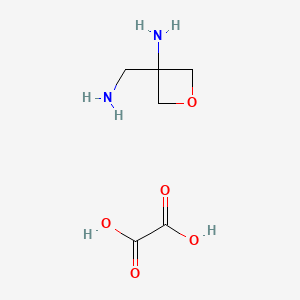
3-(Aminomethyl)oxetan-3-amine oxalate
Vue d'ensemble
Description
3-(Aminomethyl)oxetan-3-amine oxalate is a chemical compound with the molecular formula C6H12N2O5. It is known for its unique structure, which includes an oxetane ring, a four-membered cyclic ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetan-3-amine oxalate typically involves the reaction of 3-(Aminomethyl)oxetan-3-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves dissolving the reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or under mild heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)oxetan-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Substitution: The amine group in the compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxetane derivatives, while substitution reactions can produce various substituted amines .
Applications De Recherche Scientifique
3-(Aminomethyl)oxetan-3-amine oxalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)oxetan-3-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring in the compound can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminooxetane: Similar in structure but lacks the aminomethyl group.
3-(Aminomethyl)oxetan-3-amine: The parent compound without the oxalate salt.
Oxetan-3-amine: Another oxetane derivative with different substituents
Uniqueness
3-(Aminomethyl)oxetan-3-amine oxalate is unique due to its combination of the oxetane ring and the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZDRMGAUJSRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


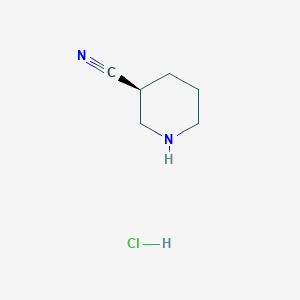
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3021977.png)
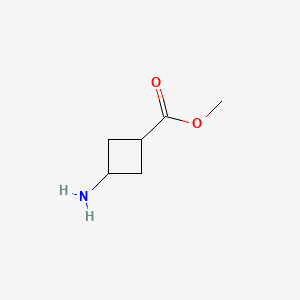
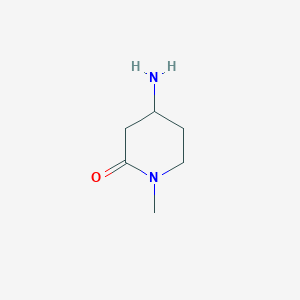
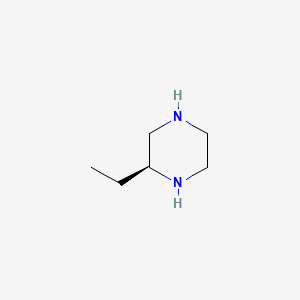
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3021982.png)
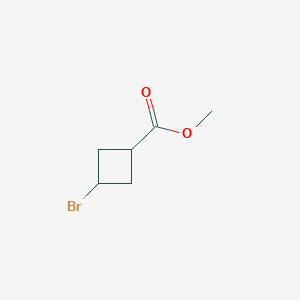
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)
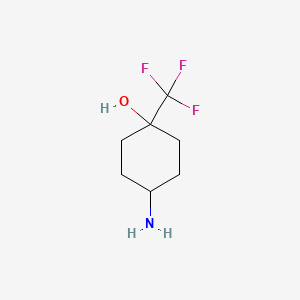
![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)
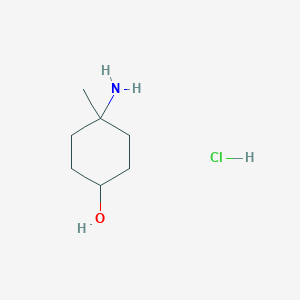
![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)
